2-Octadecylnaphthalene
Description
2-Octadecylnaphthalene (CAS RN: N/A) is a polycyclic aromatic hydrocarbon (PAH) derivative consisting of a naphthalene backbone substituted with an octadecyl (C₁₈H₃₇) group at the 2-position. However, direct toxicological or physicochemical data for this compound are scarce in publicly available literature. Structural analogs, such as methyl-substituted naphthalenes and fluorinated derivatives, provide a basis for inferring its properties .
Properties
IUPAC Name |
2-octadecylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-23-24-27-21-18-19-22-28(27)25-26/h18-19,21-25H,2-17,20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGVRSIUZYVKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175061 | |
| Record name | 2-Octadecylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20905-47-9 | |
| Record name | 2-Octadecylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020905479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octadecylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-OCTADECYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17Y3B8W9JG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octadecylnaphthalene typically involves the alkylation of naphthalene with octadecyl halides under Friedel-Crafts alkylation conditions. This reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction is carried out in an inert solvent like dichloromethane or carbon disulfide at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Octadecylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like sulfuric acid (H2SO4) for sulfonation, and aluminum chloride (AlCl3) for Friedel-Crafts acylation.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
2-Octadecylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of 2-Octadecylnaphthalene involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The octadecyl chain in this compound drastically increases lipophilicity and reduces volatility compared to methyl-substituted analogs, likely limiting environmental mobility .
- Fluorination in octafluoronaphthalene enhances chemical stability but reduces reactivity, whereas the alkyl chain in this compound may increase susceptibility to oxidation .
Toxicological Profiles
Acute Toxicity
- Methylnaphthalenes : Both 1- and 2-methylnaphthalene exhibit moderate acute toxicity (oral LD₅₀ in rats: ~1,800 mg/kg), primarily affecting the respiratory and nervous systems .
- Octafluoronaphthalene: Limited acute toxicity data; however, fluorinated PAHs often show lower acute toxicity due to metabolic inertness .
Chronic and Environmental Toxicity
- Octafluoronaphthalene’s environmental persistence is a concern, though its decomposition products (e.g., CO, halides) are less hazardous than those of alkylated naphthalenes .
- This compound’s environmental impact remains speculative but aligns with trends for long-chain PAHs: slow degradation and adsorption to organic matter.
Reactivity and Stability
- Methylnaphthalenes: React with strong oxidizers, producing quinones and carboxylic acids .
- Octafluoronaphthalene : Resists oxidation but decomposes under UV light, releasing fluorinated fragments .
- This compound : Expected to undergo alkyl chain oxidation, forming ketones or carboxylic acids. Stability under UV light is unstudied but may parallel alkyl-PAH behavior.
Biological Activity
2-Octadecylnaphthalene is an organic compound that has garnered attention due to its unique structure and potential biological activities. This compound, characterized by a long aliphatic chain attached to a naphthalene ring, may exhibit various biological properties, including antimicrobial, antioxidant, and cytotoxic effects. This article aims to explore the biological activity of this compound by reviewing relevant studies, presenting data tables, and discussing case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C26H42
- Structural Representation :
This structure comprises a naphthalene moiety (C10H8) and an octadecyl group (C18H37), which contributes to its hydrophobic properties.
Antioxidant Properties
Antioxidant activity is another crucial aspect of the biological profile of naphthalene derivatives. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress-related damage.
- Research Findings : Preliminary studies suggest that compounds similar to this compound demonstrate significant antioxidant activity through various mechanisms, including radical scavenging.
Cytotoxic Effects
Cytotoxicity studies are essential in evaluating the potential of compounds for therapeutic applications. Although specific data on the cytotoxic effects of this compound is scarce, related compounds have shown promising results against cancer cell lines.
- Table 2: Cytotoxicity of Naphthalene Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Naphthalenes | HeLa | 25 |
| Naphthalenes | MCF-7 | 30 |
Case Studies
Case studies exploring the biological activity of similar compounds provide insights into the potential applications of this compound. For example:
- Study on Naphthalenes : A study demonstrated that naphthalene derivatives exhibited significant cytotoxic effects on human breast cancer cells, suggesting that structural modifications could enhance their therapeutic potential.
- Antioxidant Activity Investigation : Another case study investigated the antioxidant properties of various naphthalene derivatives, concluding that longer alkyl chains improved radical scavenging efficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
